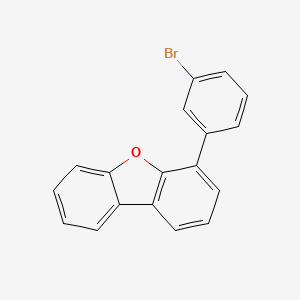

4-(3-Bromo-phenyl)-dibenzofuran

Description

Contextual Overview of Dibenzofuran (B1670420) as a Fused Heterocyclic Core in Chemical Research

Dibenzofuran is a heterocyclic organic compound featuring a central furan (B31954) ring fused to two benzene (B151609) rings. wikipedia.org This tricyclic aromatic structure provides a rigid and planar backbone, which is a desirable feature in many chemical applications. biointerfaceresearch.com As a stable, white, and volatile solid, dibenzofuran is soluble in nonpolar organic solvents and is known for its thermal robustness. wikipedia.orgbiointerfaceresearch.com It is naturally present in coal tar, constituting about 1% of it. wikipedia.orgbiointerfaceresearch.com

The dibenzofuran nucleus is a versatile scaffold in synthetic chemistry. It can undergo various electrophilic reactions, including halogenation and Friedel-Crafts reactions. biointerfaceresearch.comekb.eg Furthermore, reaction with organolithium reagents like butyl lithium can lead to dilithiation, opening avenues for further functionalization. ekb.egresearchgate.net The inherent properties of the dibenzofuran core have led to its use as a heat transfer agent and as a foundational element in the synthesis of more complex molecules. wikipedia.orgbiointerfaceresearch.com Its derivatives are subjects of extensive study in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. biointerfaceresearch.comacs.org

Significance of Aryl and Bromo Substitutions in Dibenzofuran Chemistry

The bromine atom serves as a versatile functional handle for further chemical transformations. It is a key participant in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the straightforward introduction of a wide range of other functional groups. This reactivity is instrumental in the synthesis of complex, multi-functionalized dibenzofuran derivatives. Moreover, the presence of a bromine atom can influence the toxicological profile of dibenzofuran derivatives. While dibenzofuran itself has relatively low toxicity, polybrominated dibenzofurans (PBDFs) are known to exhibit toxic effects similar to their chlorinated counterparts, the dioxins. wikipedia.orgnih.gov These brominated congeners are noted for their persistence in the environment. nih.gov

Current Research Trajectories for 4-(3-Bromo-phenyl)-dibenzofuran and Analogous Structural Motifs

Current research on this compound and related structures is largely concentrated in the field of materials science, particularly for applications in organic electronics. Scientists are exploring the use of dibenzofuran derivatives as host materials in phosphorescent organic light-emitting diodes (PhOLEDs). rsc.orgresearchgate.netgoogle.com The rigid dibenzofuran core provides high thermal stability, while the strategic placement of substituents like the bromophenyl group allows for the fine-tuning of the material's triplet energy and charge transport properties, which are critical for achieving high-efficiency and long-lasting OLED devices. google.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)dibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO/c19-13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)20-18(14)16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXHBCWVDDLENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Bromo Phenyl Dibenzofuran and Functionalized Aryl Dibenzofurans

Foundational Strategies for Dibenzofuran (B1670420) Core Construction

The construction of the dibenzofuran core primarily involves the formation of a key carbon-carbon or carbon-oxygen bond to complete the central furan (B31954) ring. researchgate.netrsc.org These transformations are typically achieved through intramolecular cyclization of appropriately substituted precursors, such as diaryl ethers or 2-arylphenols. rsc.org Modern synthetic chemistry has furnished a diverse toolkit for these cyclizations, often employing transition metal catalysis to achieve high efficiency and functional group tolerance. researchgate.net

A prevalent strategy for assembling the dibenzofuran tricycle involves the intramolecular arylation of a diaryl ether. This approach forges a new carbon-carbon bond between the two aromatic rings of the ether, effectively closing the furan ring.

Free-radical cyclization presents a classic yet effective method for dibenzofuran synthesis. One established pathway involves the generation of an aryl radical from an ortho-(aryloxy)aryldiazonium salt. nih.gov This process is a variation of the Pschorr cyclization. The diazonium salt, upon treatment with a reducing agent or under photolytic conditions, decomposes to generate a highly reactive aryl radical. nih.gov This radical intermediate then undergoes an intramolecular homolytic aromatic substitution onto the adjacent aryl ring to form the dibenzofuran structure. This method is particularly useful for creating polycyclic heteroaromatic systems. beilstein-journals.org

Palladium catalysis has revolutionized the synthesis of dibenzofurans through intramolecular C-H activation and annulation. organic-chemistry.orgrsc.org These methods offer high regioselectivity and functional group compatibility. A common approach involves the direct arylation of a diaryl ether, where a palladium catalyst facilitates the coupling of an aryl C-H bond on one ring with an aryl halide (or triflate) on the other. researchgate.net

A notable advancement is the phenol-directed C-H activation/C-O cyclization, which proceeds through a Pd(0)/Pd(II) catalytic cycle using air as the terminal oxidant. nih.govacs.orgacs.orgacs.org In this process, a 2-arylphenol is used as the substrate. The phenolic hydroxyl group acts as a directing group, guiding the palladium catalyst to activate a C-H bond on the adjacent aryl ring. Subsequent C-O reductive elimination forms the furan ring. nih.govacs.org This methodology is advantageous as it can tolerate a wide array of functional groups and can be combined with other C-H activation steps to build complex molecules from simple phenols. acs.orgacs.org For instance, estrone (B1671321) can be first arylated at a specific C-H bond and then subjected to C-H activation/C-O cyclization to produce a highly functionalized dibenzofuran derivative. acs.org

| Starting Material | Catalyst System | Oxidant | Key Feature | Yield | Reference |

|---|---|---|---|---|---|

| Diaryl Ether (with o-diazonium salt) | Pd(OAc)₂ | Not required | Intramolecular cyclization of diazonium salt | Good | organic-chemistry.org |

| o-Iododiaryl Ether | Pd/C | Not specified | Ligand-free conditions, reusable catalyst | Good | organic-chemistry.org |

| 2-Arylphenol | Pd(OAc)₂ / Ligand | Air | Phenol-directed C-H activation/C-O cyclization | Up to 94% | nih.govacs.org |

| o-Iodophenol + Silylaryl triflate | Pd Catalyst | Not required | Two-step: O-arylation followed by Pd-catalyzed cyclization | Good to Excellent | organic-chemistry.org |

An efficient and innovative route to dibenzofurans employs the copper-catalyzed cyclization of cyclic diaryliodonium salts. acs.org These strained cyclic precursors exhibit enhanced reactivity. researchgate.net The reaction proceeds in water, which uniquely serves as the source of the oxygen atom for the furan ring. acs.org

The proposed mechanism involves an oxygen-iodine exchange. acs.org Initially, the diaryliodonium salt undergoes oxidative addition to a Cu(I) species. A subsequent ligand exchange with water and reductive elimination leads to the formation of a 2-(2'-iodophenyl)phenol intermediate. This intermediate then undergoes an intramolecular Ullmann-type C-O coupling, catalyzed by copper, to yield the final dibenzofuran product. Isotopic labeling studies using H₂¹⁸O have confirmed that the oxygen atom is incorporated from water. acs.org This method is notable for its high yields and the use of water as a green solvent and reactant.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| CuI | L4 | K₂CO₃ | Toluene | 100 | 83 |

| CuI | L4 | K₂CO₃ | MeOH | 100 | 92 |

| CuI | L4 | K₂CO₃ | H₂O | 100 | 96 |

| Cu₂O | L4 | K₂CO₃ | H₂O | 100 | 85 |

| Cu(acac)₂ | L4 | K₂CO₃ | H₂O | 100 | 73 |

*Data extracted from a study on the synthesis of dibenzofurans via copper-catalyzed cyclization of cyclic diaryliodonium triflates. acs.org

The formation of the central furan ring via C-O bond closure is a cornerstone of dibenzofuran synthesis. rsc.org This strategy typically involves an intramolecular O-arylation of a 2-arylphenol precursor, where one of the aryl rings is substituted with a leaving group (commonly a halogen) at the ortho position relative to the inter-ring C-C bond.

This transformation is frequently accomplished using an Ullmann condensation, which traditionally involves copper catalysis at high temperatures. However, modern palladium-catalyzed methods have been developed that proceed under milder conditions. For example, the reaction of o-iodophenols with silylaryl triflates first yields an O-arylated product, which is then cyclized in the presence of a palladium catalyst to afford the dibenzofuran. organic-chemistry.org This two-step, one-pot procedure tolerates a variety of functional groups, making it a versatile approach for constructing substituted dibenzofurans. organic-chemistry.org

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur consecutively in a single synthetic operation without isolating intermediates. wikipedia.org This approach is highly atom-economical and efficient for rapidly building molecular complexity. wikipedia.org Several cascade sequences have been devised for the synthesis of the dibenzofuran skeleton.

One such protocol involves a one-pot palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling. organic-chemistry.org This sequence begins with the reaction of a 6-diazo-2-cyclohexenone and an ortho-haloiodobenzene to rapidly construct the dibenzofuran motif. organic-chemistry.org Other cascade processes can be initiated to form related benzofuran (B130515) structures, which may serve as precursors to dibenzofurans. For example, acid- or base-steered cascade cyclizations of simple starting materials like 2-acylbenzoic acids can lead to diverse polyheterocyclic scaffolds in one pot. nih.gov These powerful strategies enable the efficient assembly of complex structures from readily available reagents. researchgate.netnih.gov

Cascade Reaction Sequences for Dibenzofuran Skeleton Assembly

Double 1,4-Conjugate Addition and Intramolecular Annulation

A notable and efficient method for constructing unsymmetrical dibenzofurans is through a cascade double 1,4-conjugate addition followed by an intramolecular annulation reaction. dntb.gov.uanih.gov This transition metal-free approach involves the reaction of propargylamines with two equivalents of imidazolium (B1220033) methylides. nih.gov The process is advantageous as it proceeds smoothly under an air atmosphere at bench-top conditions, demonstrating good functional group tolerance, including for bromo and chloro substituents which can be problematic in metal-catalyzed reactions. nih.gov This method allows for the versatile synthesis of structurally diverse dibenzofurans with good to excellent yields. nih.gov The ability to easily manipulate substituents on the dibenzofuran core makes this a valuable strategy for creating complex, ladder-type π-systems. nih.gov

Another related strategy involves the reaction of benzofuran-derived azadienes with enamides. This reaction's outcome can be controlled by the choice of additive. In the presence of 4 Å molecular sieves, a [4+2] cycloaddition occurs, while using MgSO4 as a desiccant switches the chemoselectivity to a 1,4-Michael addition. researchgate.net

Metalation, Negishi Cross-Coupling, and Intramolecular SNAr Reaction Sequences

A highly efficient, one-pot procedure for the synthesis of dibenzofurans and related benzofuropyridines has been developed, which utilizes a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNAr) reaction. nih.govchemrxiv.orgresearchgate.netljmu.ac.uknih.gov This streamlined methodology starts with readily available fluoroarenes or fluoropyridines and 2-bromophenyl acetates. nih.govnih.gov

The key steps in this process are:

Directed ortho-lithiation: A fluorine substituent directs the metalation. nih.gov

Zinction: The lithiated intermediate is converted to an organozinc species. nih.gov

Negishi Cross-Coupling: The organozinc compound is coupled with a 2-bromophenyl acetate (B1210297). nih.gov

Intramolecular SNAr: In situ deprotection of the acetate group is followed by an intramolecular cyclization, where the fluorine atom acts as a leaving group to form the dibenzofuran ring. nih.gov

This method is advantageous due to its use of readily available starting materials, mild reaction conditions, and low catalyst loading, providing a diverse range of dibenzofuran derivatives. nih.gov

Benzannulation Approaches from Substituted Benzofurans

The construction of the dibenzofuran skeleton can also be achieved through benzannulation reactions starting from substituted benzofurans. One such method involves the reaction of 2-nitrobenzofurans with alkylidene malononitriles. researchgate.net This metal-free approach allows for the assembly of a wide variety of highly functionalized dibenzofurans in moderate to excellent yields. researchgate.net The synthetic utility of this method has been demonstrated through gram-scale synthesis and further chemical transformations of the resulting products. researchgate.net

Another approach involves the one-pot synthesis of benzofuran and furanylidene-benzofuran systems through the coupling of benzoquinone derivatives with cyclohexanones under acidic conditions, without the need for a coupling reagent. dtu.dk This method can potentially be extended to produce dibenzofurans. dtu.dk

Targeted Synthetic Routes for Brominated and Aryl-Substituted Dibenzofurans

Directed Functionalization Methods for Regioselective Bromination

The regioselective introduction of bromine atoms onto the dibenzofuran core is a critical step for further functionalization. While specific methods for the direct regioselective bromination of 4-(3-Bromo-phenyl)-dibenzofuran are not detailed in the provided search results, general strategies for the regioselective bromination of complex aromatic systems like dibenzo[hi,st]ovalene (DBOV) have been reported. researchgate.net In one study, DBOV bearing two mesityl groups was regioselectively brominated at the peripheral positions using N-bromosuccinimide (NBS) under mild conditions. researchgate.net This suggests that directing groups can play a crucial role in controlling the position of bromination on the dibenzofuran scaffold. A synergistic dual directing group strategy has also been shown to be effective in achieving regioselective C-H functionalization in other heterocyclic systems. researchgate.net

Cross-Coupling Reactions for Aryl Introduction into Dibenzofuran Systems

Cross-coupling reactions are a powerful tool for introducing aryl groups into the dibenzofuran framework. Iron-catalyzed aryl-aryl cross-coupling has been successfully employed for the synthesis of 1-(2-amino-phenyl)dibenzo[b,d]furan-2-ol derivatives. rsc.orgresearchgate.net This method involves the cross-dehydrogenative coupling of a dibenzofuranol with an aniline (B41778) derivative. researchgate.net

Palladium-catalyzed cross-coupling reactions are also widely used. rwth-aachen.de A one-pot synthesis of dibenzofurans has been developed that involves a consecutive SNAr reaction between an aryl halide and an ortho-bromophenol, followed by an intramolecular palladium-catalyzed aryl-aryl coupling reaction. nih.gov Furthermore, palladium-catalyzed Suzuki and Sonogashira coupling reactions have been used to functionalize brominated dibenzo[hi,st]ovalene, demonstrating the versatility of this approach for introducing various aryl and other functional groups. researchgate.net A simple method for synthesizing unsymmetrical diarylmethanes using an in situ organozinc-mediated, palladium-catalyzed cross-coupling "on water" has also been reported, which could potentially be adapted for the arylation of dibenzofurans. rsc.org

Visible-Light-Promoted Synthetic Pathways for Dibenzofuran Derivatives

Visible-light-promoted synthesis has emerged as an environmentally friendly and efficient method for constructing dibenzofuran derivatives. nih.govacs.orgfigshare.comacs.org One such method involves the intramolecular C-O bond formation from a 2-(2′-aminoaryl)phenol derivative. acs.org In this process, an in situ generated diazonium salt undergoes cyclization, a reaction that is significantly enhanced by the use of an organic photosensitizer under visible-light irradiation. acs.orgacs.org The photosensitizer, such as T(p-F)PPT, facilitates the formation of an oxyradical intermediate, leading to efficient C-O bond formation under mild reaction conditions. acs.org

Another visible-light-induced cascade reaction of 2-vinyloxy arylalkynes with thiosulfonates has been developed to produce thio-substituted dibenzofuran derivatives. researchgate.net This reaction proceeds through a thiosulfonylation product as a key intermediate. researchgate.net These visible-light-mediated methods offer a sustainable and powerful tool for the synthesis of complex organic molecules. researchgate.net

Green Chemistry Principles and Sustainable Approaches in Dibenzofuran Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of dibenzofurans to minimize environmental impact and enhance safety. nih.gov These approaches focus on improving atom economy, using less hazardous reagents, employing renewable feedstocks, and designing energy-efficient processes. researchgate.netscielo.org.mx

A significant advancement in sustainable dibenzofuran synthesis is the use of visible-light-promoted reactions. One such eco-friendly method describes the synthesis of dibenzofuran derivatives through an intramolecular C-O bond formation, which proceeds via the in-situ generation of a diazonium salt, facilitated by an organic photosensitizer under visible light. epa.gov This method avoids the need for high temperatures or harsh reagents.

The choice of solvent is another critical aspect of green synthesis. Water has been successfully used as a solvent in the copper-catalyzed synthesis of dibenzofurans from diaryliodonium salts. acs.org This approach is not only environmentally benign but also highly efficient, with isotopic labeling studies confirming that water acts as the oxygen atom donor in the reaction. vulcanchem.com The use of other greener solvents, such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), has also shown promise in direct arylation reactions for synthesizing related conjugated polymers, suggesting their potential applicability in dibenzofuran synthesis. researchgate.net

Catalysis is a cornerstone of green chemistry, and many modern dibenzofuran syntheses rely on catalytic rather than stoichiometric reagents. scielo.org.mx Palladium-catalyzed reactions, such as the direct C-H arylation of benzofurans and the cyclization of ortho-diazonium salts of diaryl ethers, enable the efficient construction of the dibenzofuran core with low catalyst loadings. organic-chemistry.orgnih.gov The use of reusable catalysts, like palladium on carbon (Pd/C), further enhances the sustainability of these processes. organic-chemistry.org

Direct arylation polymerization (DArP) represents a more sustainable alternative to traditional cross-coupling methods like Stille or Suzuki polymerizations for creating aryl-aryl bonds. rsc.org By proceeding through a C-H activation pathway, DArP reduces the number of synthetic steps required to prepare monomers, as it eliminates the need for organotin or organoboron reagents. researchgate.netrsc.org This strategy lowers costs and reduces toxic waste, making it an attractive green approach for synthesizing polymers containing the dibenzofuran unit. rsc.org

The table below summarizes key research findings in the sustainable synthesis of dibenzofurans.

| Method | Catalyst/Promoter | Key Green Principles | Findings/Yields | Reference |

|---|---|---|---|---|

| Visible-Light-Promoted Intramolecular Cyclization | Organic Photosensitizer | Energy efficiency, use of visible light. | An efficient and eco-friendly method for synthesizing dibenzofuran derivatives. | epa.gov |

| Cu-Catalyzed Cyclization of Diaryliodonium Salts | CuI | Use of water as a green solvent and oxygen source. | Achieved yields up to 96% in water, outperforming organic solvents. | acs.orgvulcanchem.com |

| Pd-Catalyzed Cyclization of Diaryl Ethers | Pd/C (reusable) | Catalysis, reusable catalyst, ligand-free conditions. | Efficient synthesis from o-iododiaryl ethers under ligand-free conditions. | organic-chemistry.org |

| Direct Arylation Polymerization (DArP) | Palladium Catalysts | Atom economy, reduced synthetic steps, avoidance of toxic reagents. | A more sustainable alternative to conventional cross-coupling methods for related polymer synthesis. | rsc.org |

| Microwave-Assisted Synthesis | Sodium Hydroxide | Energy efficiency (reduced reaction times). | Reaction times reduced to 4-5 minutes using microwave irradiation. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis of 4 3 Bromo Phenyl Dibenzofuran and Analogs

X-ray Crystallographic Analysis for Precise Molecular Geometry and Solid-State Packing

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For a molecule like 4-(3-bromo-phenyl)-dibenzofuran, a single-crystal X-ray diffraction study would yield invaluable data on bond lengths, bond angles, and the dihedral angle between the dibenzofuran (B1670420) system and the bromophenyl ring.

The dibenzofuran core is expected to be nearly planar due to its fused aromatic nature. The key structural parameter revealed by this analysis would be the torsion angle of the C-C single bond connecting the phenyl ring to the dibenzofuran unit. This angle dictates the degree of π-orbital overlap between the two aromatic systems, which in turn influences the electronic and photophysical properties of the molecule.

Furthermore, the analysis reveals the solid-state packing arrangement, detailing intermolecular interactions such as π-π stacking, C-H···π interactions, and potential halogen bonding involving the bromine atom. These non-covalent interactions govern the bulk properties of the material, including its thermal stability and charge-transport characteristics, which are critical for applications in organic semiconductors. While specific crystallographic data for this compound is not publicly available, the table below presents expected key parameters based on analyses of analogous substituted dibenzofuran structures. rsc.org

Table 1: Anticipated X-ray Crystallographic Parameters for this compound

| Parameter | Expected Value/Observation | Significance |

| Dibenzofuran Core | Near-planar | Confirms the rigid, conjugated nature of the core structure. |

| C(4)-C(1') Bond Length | ~1.48-1.50 Å | Typical length for a C(sp²)-C(sp²) single bond between two aromatic rings. |

| Phenyl-Dibenzofuran Torsion Angle | 30-60° | Determines the extent of electronic conjugation between the two moieties. |

| Intermolecular Packing | π-π stacking, Halogen bonding | Governs solid-state properties and potential for charge transport. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of molecules in solution. chemicalbook.com For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the dibenzofuran core and the bromophenyl ring will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with their neighbors. chemicalbook.com The ¹³C NMR spectrum will show 18 distinct signals for the 18 carbon atoms, with chemical shifts influenced by their local electronic environment. ucl.ac.uk The carbon atom attached to the bromine (C3') will be shifted to a lower field compared to other carbons on that ring.

Advanced 2D NMR techniques are crucial for definitive assignments:

COSY (Correlation Spectroscopy) reveals ¹H-¹H coupling correlations, helping to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for establishing the connection between the bromophenyl ring and the C4 position of the dibenzofuran core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Key Correlations (HMBC) |

| 1 | ~8.0-8.2 | ~122-124 | Correlates to C2, C9b |

| 2 | ~7.4-7.6 | ~127-129 | Correlates to C1, C3, C4 |

| 3 | ~7.5-7.7 | ~121-123 | Correlates to C2, C4, C4a |

| 6 | ~7.9-8.1 | ~111-113 | Correlates to C7, C9a |

| 7, 8, 9 | ~7.3-7.6 | ~120-128 | Complex overlapping signals |

| 2' | ~7.7-7.9 | ~130-132 | Correlates to C4, C4', C6' |

| 3' | - | ~122-124 | Site of bromine substitution |

| 4', 5', 6' | ~7.3-7.6 | ~125-133 | Complex overlapping signals |

Note: Predicted values are estimates based on data for dibenzofuran and substituent effects. Actual values may vary based on solvent and experimental conditions. chemicalbook.comd-nb.info

High-Resolution Mass Spectrometry for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge (m/z) ratio to several decimal places. nih.gov For this compound (C₁₈H₁₁BrO), HRMS provides definitive confirmation of its molecular formula.

A key feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively). whitman.eduulethbridge.ca This results in two prominent molecular ion peaks in the mass spectrum: the M⁺ peak and the M+2 peak, which are separated by two m/z units and have almost identical intensities. This characteristic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Electron impact (EI) ionization often leads to fragmentation. Common fragmentation patterns for aromatic ethers include the loss of the bromine radical (M-Br)⁺ and the loss of a carbonyl group (M-CO)⁺, providing further structural clues. libretexts.org

Table 3: High-Resolution Mass Spectrometry Data for C₁₈H₁₁BrO

| Parameter | Value / Observation | Significance |

| Molecular Formula | C₁₈H₁₁BrO | Confirmed by exact mass measurement. |

| Theoretical Exact Mass [M(C₁₈H₁₁⁷⁹BrO)]⁺ | 321.9993 Da | Provides unambiguous formula confirmation. nih.gov |

| Isotopic Pattern | M⁺ and M+2 peaks in ~1:1 ratio | Confirms the presence of one bromine atom. whitman.edu |

| Major Fragmentation Pathways | Loss of Br, loss of CO | Characteristic of brominated aromatic ethers. nih.govlibretexts.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. youtube.com For conjugated aromatic systems like this compound, the absorption spectra are dominated by π → π* transitions.

The parent dibenzofuran molecule exhibits strong absorption bands below 300 nm. wikipedia.org The introduction of the phenyl substituent at the C4 position extends the conjugated π-system, which is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths. msu.edu The presence of the bromine atom on the phenyl ring is expected to have a minor secondary effect on the absorption profile. The spectrum will likely show several bands corresponding to transitions to different excited singlet states (S₀ → S₁, S₀ → S₂, etc.). The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, is typically high for these allowed π → π* transitions.

Table 4: Expected UV-Vis Absorption Data for this compound in Solution

| Transition Type | Expected λ_max (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| S₀ → S₁ (π → π) | ~320 - 350 | > 10,000 |

| S₀ → S₂ (π → π) | ~280 - 300 | > 20,000 |

| Higher Energy Transitions | < 280 | Variable |

Note: Values are illustrative, based on data for analogous 4-aryl dibenzofurans and related chromophores. msu.eduresearchgate.net

Time-Resolved Absorption Spectroscopy for Investigating Excited State Dynamics

While UV-Vis spectroscopy probes transitions from the ground state, time-resolved absorption spectroscopy (also known as transient absorption spectroscopy) is a pump-probe technique that investigates the properties and dynamics of short-lived excited states. emory.edu This method is essential for understanding the photophysical pathways a molecule undergoes after absorbing light, which is critical for applications in OLEDs and photocatalysis.

In a typical experiment, a short laser pulse (the "pump") excites the molecule to its first singlet excited state (S₁). A second, delayed pulse (the "probe") then measures the absorption spectrum of this transient excited state. youtube.com By varying the delay time between the pump and probe pulses, one can track the evolution of the excited state population over time, from femtoseconds to microseconds.

For this compound, this technique can be used to measure several key dynamic processes:

Excited State Absorption (ESA): Absorption of the probe pulse by the S₁ state population.

Intersystem Crossing (ISC): The rate at which the singlet excited state (S₁) converts to a triplet excited state (T₁). The bromine atom (a heavy atom) is known to enhance the rate of ISC.

Triplet State Lifetime: The lifetime of the T₁ state before it decays back to the ground state (S₀) via phosphorescence or non-radiative decay.

Studies on analogous aromatic heterocycles, such as dibenzothiophene (B1670422) derivatives, show that intersystem crossing can occur on the picosecond to nanosecond timescale. chemrxiv.orgscispace.com

Table 5: Potential Excited State Dynamics of this compound

| Process | Timescale | Spectroscopic Signature | Significance |

| S₁ State Relaxation | ps - ns | Decay of S₁→Sₙ absorption; decay of stimulated emission. | Determines fluorescence lifetime and quantum yield. |

| Intersystem Crossing (S₁ → T₁) | ps - ns | Decay of S₁ signals concurrent with the rise of T₁→Tₙ absorption. chemrxiv.org | Efficiency of triplet state formation, enhanced by the heavy bromine atom. |

| T₁ State Decay | µs - ms | Decay of the T₁→Tₙ transient absorption. | Determines phosphorescence lifetime and triplet state reactivity. |

Computational and Theoretical Investigations of 4 3 Bromo Phenyl Dibenzofuran Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which govern the molecule's reactivity, photophysical behavior, and spectroscopic signatures.

Density Functional Theory (DFT) for Ground State Geometries and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 4-(3-Bromo-phenyl)-dibenzofuran, DFT calculations would be instrumental in determining its most stable three-dimensional structure (ground state geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

A key output of DFT calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's chemical reactivity and electronic properties.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is expected to be delocalized across the electron-rich dibenzofuran (B1670420) core and the phenyl ring.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The presence of the electronegative bromine atom would likely influence the energy and localization of the LUMO.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A small HOMO-LUMO gap generally indicates higher chemical reactivity, lower kinetic stability, and easier electronic excitation.

Table 1: Hypothetical DFT Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.4 | Energy difference, indicating electronic stability. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Advanced Excited State Computational Methodologies (e.g., Time-Dependent DFT, Tamm-Dancoff Approximation)

To investigate the behavior of this compound upon absorption of light, more advanced computational methods are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies and properties of electronic excited states. It can predict the absorption spectrum of a molecule, identifying the wavelengths of light it absorbs and the nature of the electronic transitions involved.

The Tamm-Dancoff Approximation (TDA) is often used in conjunction with TD-DFT. It simplifies the calculations and can improve the description of certain types of excited states, particularly those with significant charge-transfer character. For this compound, these methods could elucidate how the electronic excitation is distributed across the dibenzofuran and bromophenyl moieties.

Non-Adiabatic Dynamics Simulations for Excited State Processes

Following electronic excitation, molecules can undergo various photophysical and photochemical processes. Non-adiabatic dynamics simulations are powerful tools to model these events, which often involve the breakdown of the Born-Oppenheimer approximation.

Investigation of Intersystem Crossing (ISC) Pathways

Intersystem crossing (ISC) is a process where a molecule changes its spin state, for example, from a singlet excited state to a triplet excited state. This is a key process in phosphorescence and photodynamic therapy. The presence of the heavy bromine atom in this compound is expected to enhance the rate of ISC due to the heavy-atom effect, which increases spin-orbit coupling.

Computational simulations can identify the pathways and calculate the rates of ISC, providing insight into the efficiency of triplet state formation.

Elucidation of Internal Conversion Mechanisms and Conical Intersections

Internal conversion (IC) is a non-radiative process where a molecule relaxes from a higher to a lower electronic state of the same spin multiplicity. This process is often facilitated by conical intersections, which are points on the potential energy surface where two electronic states become degenerate.

Simulations can map out the potential energy surfaces of the excited states of this compound and locate any conical intersections. This would be crucial for understanding the competition between fluorescence and non-radiative decay pathways, which ultimately determines the molecule's fluorescence quantum yield.

Molecular Modeling of Reaction Mechanisms and Catalytic Pathways

Beyond its photophysical properties, computational modeling can also be used to investigate the potential chemical reactions and catalytic applications of this compound. For instance, the carbon-bromine bond offers a site for various cross-coupling reactions, which are fundamental in organic synthesis.

Molecular modeling can be used to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, computational models can map out the most likely pathway for a chemical reaction.

Design Catalysts: Simulations can help in the rational design of catalysts that can efficiently transform this compound into other valuable compounds. This involves studying the interaction of the molecule with a catalyst and identifying the key steps in the catalytic cycle.

Computational Approaches for Predicting and Rationalizing Structure-Property Relationships

The prediction and rationalization of the physicochemical properties of this compound are extensively modeled using a variety of computational techniques. Density Functional Theory (DFT) stands out as a primary tool due to its balance of accuracy and computational cost, making it well-suited for molecules of this size.

DFT calculations are employed to determine the optimized ground-state geometry of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. A critical aspect for this compound is the dihedral angle between the phenyl and dibenzofuran ring systems, as this conformation significantly influences the extent of π-conjugation and, consequently, the electronic and photophysical properties.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an estimate of the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum. For this compound, the electron-withdrawing nature of the bromine atom and the torsional angle between the aromatic rings are expected to modulate these frontier orbital energies.

Further insights are gained by mapping the molecular electrostatic potential (MEP). The MEP surface reveals the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the case of this compound, the oxygen atom of the furan (B31954) ring and the π-systems of the aromatic rings are anticipated to be regions of negative potential, while the hydrogen atoms and the region around the carbon-bromine bond may exhibit positive potential. This information is vital for predicting intermolecular interactions and the molecule's reactivity towards other chemical species.

Time-Dependent DFT (TD-DFT) is another powerful method used to predict the electronic absorption spectra (UV-Vis spectra) of the molecule. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be directly compared with experimental data to validate the computational model and to assign specific electronic transitions.

The following table illustrates the type of data that can be generated for this compound using DFT calculations, providing a comprehensive overview of its predicted electronic and structural properties.

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicates the chemical reactivity and optical properties. |

| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule. |

| Dihedral Angle (Phenyl-Dibenzofuran) | 45° | Influences the degree of π-conjugation and electronic communication. |

| First Excitation Energy (λmax) | 310 nm | Corresponds to the primary absorption band in the UV-Vis spectrum. |

Note: The values in this table are representative and intended to illustrate the output of computational models. Actual values would be derived from specific DFT calculations using a chosen functional and basis set.

Combinatorial DFT Methodologies for Rational Molecular Design

Building upon the foundational understanding of structure-property relationships, combinatorial DFT methodologies offer a high-throughput approach to the rational design of novel molecules based on the this compound scaffold. This strategy involves the creation of a virtual library of derivatives by systematically modifying the parent structure and then rapidly screening this library for compounds with desired properties using DFT calculations.

The process begins with the identification of key positions on the this compound molecule where functional groups can be introduced. For instance, substituents could be added to the phenyl ring or the dibenzofuran core. A diverse set of functional groups, including electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -CN, -NO₂), can be selected to create a combinatorial library of candidate molecules.

Each molecule in this virtual library is then subjected to a series of automated DFT calculations. These calculations typically include geometry optimization followed by the prediction of key electronic and photophysical properties, such as the HOMO-LUMO gap, dipole moment, and absorption spectra. By automating this process, hundreds or even thousands of derivatives can be evaluated in a computationally efficient manner.

The resulting data from these high-throughput calculations can be analyzed to identify trends and establish quantitative structure-property relationships (QSPRs). For example, one could correlate the HOMO-LUMO gap with the Hammett parameter of the substituents to understand how electron-donating or electron-withdrawing groups influence the electronic structure.

This combinatorial approach is particularly valuable for designing materials with specific applications in mind. For example, in the context of organic light-emitting diodes (OLEDs), researchers might screen for derivatives with a specific HOMO-LUMO gap to achieve a desired emission color or for molecules with high thermal stability. The most promising candidates identified through this computational screening can then be prioritized for experimental synthesis and characterization, thereby saving significant time and resources.

The following table provides a hypothetical example of a combinatorial DFT screening of derivatives of this compound, where 'R' represents a substituent on the phenyl ring.

| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

| 1 | -H | -6.50 | -1.80 | 4.70 | 310 |

| 2 | -OCH₃ | -6.25 | -1.75 | 4.50 | 325 |

| 3 | -CN | -6.85 | -2.10 | 4.75 | 305 |

| 4 | -N(CH₃)₂ | -5.90 | -1.70 | 4.20 | 340 |

| 5 | -NO₂ | -7.10 | -2.30 | 4.80 | 300 |

Note: This table is a simplified, illustrative example of a combinatorial DFT study. A real study would likely involve a larger and more diverse set of substituents and properties.

Photophysical Properties and Excited State Dynamics of Dibenzofuran Based Luminophores

Luminescence Characteristics and Emission Mechanisms

The luminescence properties of 4-(3-Bromo-phenyl)-dibenzofuran are determined by the interplay between the dibenzofuran (B1670420) core, the attached 3-bromophenyl group, and the heavy bromine atom. These characteristics include fluorescence, a strong potential for phosphorescence, and an evaluation of its capabilities for thermally activated delayed fluorescence.

Fluorescence Properties and Quantum Yields

The parent compound, dibenzofuran, is known to be fluorescent at room temperature. nih.gov The introduction of a phenyl substituent can influence the emission properties through extension of the π-conjugated system and by introducing rotational freedom, which can affect the fluorescence quantum yield. rsc.org

While specific quantum yield data for this compound is not extensively documented, the photophysical properties of related substituted aromatic compounds are well-studied. For instance, the fluorescence quantum yields of various functionalized molecules can be significantly altered by substituents that influence intramolecular charge transfer (ICT) or provide pathways for non-radiative decay. rsc.orgnih.gov In many fluorescent molecules, the quantum yield is sensitive to the solvent environment and the physical state (solution vs. solid state). nih.gov The substitution pattern on the phenyl ring is also a critical factor, as it can dictate the degree of steric hindrance and electronic communication between the two aromatic systems. rsc.org

Table 1: Luminescence Properties of Parent Dibenzofuran

| Property | Characteristic | Reference |

|---|---|---|

| Room-Temperature Fluorescence | Present | nih.gov |

| Low-Temperature Phosphorescence | Present | nih.gov |

This table presents data for the unsubstituted dibenzofuran core as a baseline.

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in OLEDs, leading to high internal quantum efficiencies. This process relies on a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from T₁ back to S₁ powered by thermal energy. beilstein-journals.org

TADF emitters are typically designed with specific donor-acceptor (D-A) architectures to spatially separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby minimizing the ΔEST. beilstein-journals.orgresearchgate.net While this compound possesses a degree of charge transfer character, it does not fit the typical profile of a highly efficient TADF molecule. There is no evidence in the current literature to suggest that this compound exhibits significant TADF characteristics.

Charge Transport and Semiconducting Behavior in Dibenzofuran Derivatives

Dibenzofuran and its derivatives are recognized for their thermal stability and potential in organic electronics, particularly as charge-transporting materials. mdpi.comekb.eg Their rigid, planar structure is conducive to intermolecular electronic coupling, which is essential for efficient charge hopping in a solid-state device.

Ambipolarity and Carrier Mobility Characterization

The ability of a material to transport both holes and electrons is known as ambipolarity. However, many organic semiconductors are unipolar, preferentially transporting one type of charge carrier. Dibenzofuran-based materials have been specifically investigated for their hole-transport capabilities.

A recent study on hole transport materials (HTMs) for perovskite solar cells developed oligomers incorporating p-methoxyaniline-substituted dibenzofuran units. mdpi.com These materials demonstrated excellent thermal stability and effective hole mobility. The extended π-conjugation in these systems facilitated charge transport, with one derivative achieving a high doped hole mobility. mdpi.com While this study does not measure this compound directly, it provides strong evidence for the utility of the dibenzofuran scaffold in charge-transport applications. Data on electron mobility or ambipolar charge transport in simple dibenzofuran derivatives is less common, with research primarily focused on their hole-transport properties.

Table 2: Hole Mobility of a Dibenzofuran-based Oligomer

| Compound | Doping | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|

This table shows data for a related, more complex dibenzofuran-based hole transport material to illustrate the potential of the core structure.

Intramolecular Dynamics and Non-Radiative Decay Pathways

One of the most common non-radiative pathways in multi-ring systems is the intramolecular rotation of constituent parts. The rotation of the 3-bromophenyl group relative to the dibenzofuran plane can dissipate the excited-state energy, thereby quenching fluorescence. rsc.org This is a key mechanism that is often suppressed in the solid state or in rigid matrices, leading to aggregation-induced emission (AIE) in some systems.

Additionally, vibrational modes, particularly those involving heavier atoms, can provide an efficient channel for non-radiative decay. The stretching and bending vibrations associated with the carbon-bromine bond can couple with the electronic excited states and promote internal conversion or intersystem crossing to non-emissive states. Understanding and controlling these non-radiative pathways is crucial for designing highly efficient luminescent materials.

Influence of Torsional Motions on Excited-State Deactivation

For this compound, the rotation of the 3-bromophenyl group relative to the dibenzofuran core is expected to be a primary non-radiative decay channel. In the excited state, the molecule will likely seek a lower energy conformation, and this can involve planarization or twisting, depending on the electronic nature of the excited state. The presence of bulky groups or the formation of aggregates can restrict these intramolecular motions, often leading to enhanced emission, a phenomenon known as aggregation-induced emission (AIE). researchgate.net

Role of Molecular Conformation in Non-Radiative Processes

The ground-state conformation of this compound is anticipated to be non-planar due to steric hindrance between the hydrogen atoms on the phenyl ring and the dibenzofuran core. This inherent twist influences the extent of electronic conjugation between the two aromatic systems.

Non-radiative deactivation processes, such as intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1), are highly dependent on the molecular conformation. The rate of ISC is governed by the spin-orbit coupling between the S1 and T1 states. In many organic molecules, a significant conformational change between the excited and ground states can promote non-radiative decay back to the ground state.

The bromine atom, being a heavy atom, is expected to significantly enhance the rate of intersystem crossing due to the heavy-atom effect. rsc.orgnih.govacs.orgresearchgate.netrsc.org This effect increases spin-orbit coupling, which facilitates the otherwise spin-forbidden transition from the singlet to the triplet manifold. rsc.org Consequently, for this compound, a higher triplet quantum yield and potentially observable phosphorescence, even at room temperature, could be anticipated compared to its non-brominated counterpart. This enhanced ISC would likely lead to a decrease in the fluorescence quantum yield.

Structure-Property Relationships Governing Photophysical Performance, Including Substituent Effects

The photophysical properties of dibenzofuran-based luminophores are intrinsically linked to their molecular structure. The position and electronic nature of substituents can dramatically alter their absorption and emission characteristics.

For the parent molecule, dibenzofuran, a fluorescence quantum yield of 0.53 has been reported in cyclohexane. The introduction of a phenyl group at the 4-position creates 4-phenyldibenzofuran . While specific photophysical data for this compound is scarce in publicly available literature, it is expected to exhibit absorption and emission spectra that are red-shifted compared to dibenzofuran due to the extended π-conjugation.

The introduction of a bromine atom at the meta-position (position 3) of the phenyl ring in This compound will have several predictable effects:

Inductive Effect: The electronegative bromine atom will withdraw electron density from the phenyl ring through the sigma bond framework. This inductive effect can lower the energy of the molecular orbitals. libretexts.org

Resonance Effect: The bromine atom also possesses lone pairs of electrons that can be donated to the aromatic system via resonance, although this effect is generally weaker for halogens compared to their inductive withdrawal.

Heavy-Atom Effect: As previously mentioned, this is arguably the most significant influence of the bromine substituent. It will promote intersystem crossing, leading to a higher population of the triplet state and a likely reduction in fluorescence quantum yield in favor of phosphorescence. nih.govrsc.org

Positional Isomerism: The substitution at the meta-position is noteworthy. In many aromatic systems, para-substitution leads to the most significant red-shift in absorption and emission spectra due to a more effective extension of the conjugated system. Meta-substitution, as in this case, often has a less pronounced effect on the emission color compared to para-substitution but can still significantly influence the electronic properties and deactivation pathways. lumenlearning.com

The following table provides a comparative view of the properties of the parent compound and the anticipated effects on the target molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Anticipated Photophysical Characteristics |

| Dibenzofuran | C₁₂H₈O | 168.19 | Parent compound with a known fluorescence quantum yield. |

| 4-Phenyldibenzofuran | C₁₈H₁₂O | 244.29 | Extended π-conjugation compared to dibenzofuran, likely leading to red-shifted absorption and emission. |

| This compound | C₁₈H₁₁BrO | 323.18 | The bromine substituent is expected to induce a heavy-atom effect, increasing intersystem crossing and potentially leading to phosphorescence. The meta-substitution will influence the electronic coupling and steric interactions. |

Future Research Directions and Outlook for 4 3 Bromo Phenyl Dibenzofuran Chemistry

Development of Highly Regioselective and Efficient Synthetic Strategies for Complex Dibenzofuran (B1670420) Architectures

The synthesis of dibenzofurans has seen significant advancements, moving from classical methods to more sophisticated and efficient strategies. rsc.orgrsc.org However, the construction of complex, multi-substituted dibenzofuran architectures with high regioselectivity remains a challenge. Future research in this area will likely focus on leveraging the inherent reactivity of the 4-(3-bromo-phenyl)-dibenzofuran scaffold to build intricate molecular frameworks.

The bromine atom on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide array of functional groups, including aryl, alkyl, and amino moieties, thereby tuning the electronic and steric properties of the molecule. A key area of future investigation will be the development of catalytic systems that can achieve high yields and regioselectivity, particularly when targeting further substitution on the dibenzofuran core itself. rsc.orgbiointerfaceresearch.com

| Reaction Type | Potential Reagents and Conditions | Expected Outcome | Illustrative Reference |

| Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) | Formation of biaryl structures by replacing the bromine atom. | rsc.org |

| Buchwald-Hartwig Amination | Amines, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos) | Introduction of nitrogen-containing functional groups. | acs.org |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Formation of carbon-carbon triple bonds, extending the conjugation. | biointerfaceresearch.com |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Rh, Ir) | Direct functionalization of C-H bonds on the dibenzofuran core. | rsc.org |

This table provides illustrative examples of potential synthetic transformations for this compound.

Advanced Computational Prediction and Rational Design of Derivatives with Tailored Properties

The use of computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govnih.govacs.orgnih.gov In the context of this compound, advanced computational methods can provide deep insights into its electronic structure, reactivity, and potential applications. Future research will heavily rely on these in silico techniques for the rational design of new derivatives with tailored properties.

DFT calculations can be employed to predict key molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the distribution of electron density. researchgate.netresearchgate.net This information is crucial for designing materials for organic electronics, as it allows for the prediction of charge transport characteristics and the tuning of the emission color in organic light-emitting diodes (OLEDs). rsc.orggoogle.com For instance, by computationally screening a library of virtual derivatives of this compound with different substituents, researchers can identify promising candidates for synthesis and experimental validation.

Furthermore, computational studies can elucidate the structure-property relationships that govern the behavior of these molecules. acs.org For example, simulations can predict how the dihedral angle between the phenyl ring and the dibenzofuran plane affects the electronic coupling and, consequently, the photophysical properties. Time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of new derivatives, guiding the design of novel fluorophores and phosphors. nih.gov

| Computational Method | Predicted Property | Significance for Material Design | Illustrative Reference |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution, molecular geometry | Prediction of charge transport properties, reactivity, and stability. | nih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, excited state properties | Design of fluorescent and phosphorescent materials for OLEDs and sensors. | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular interactions | Understanding the forces that dictate molecular conformation and packing. | preprints.org |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions in condensed phases | Simulating the behavior of materials in solid-state devices or in solution. | preprints.org |

This table illustrates the application of various computational methods for the rational design of this compound derivatives.

Integration of this compound into Multi-Component Systems for Synergistic Functionality

The true potential of this compound may be realized through its integration into more complex, multi-component systems where its properties can act in synergy with other molecular units. youtube.comyoutube.comyoutube.comyoutube.com Future research should explore the incorporation of this building block into supramolecular assemblies, polymers, and hybrid materials to create novel functionalities.

In the realm of supramolecular chemistry, the dibenzofuran unit can act as a rigid scaffold for the construction of host-guest systems. rsc.orgresearchgate.net The bromo-phenyl group can be functionalized to introduce recognition sites for specific guest molecules, leading to the development of chemical sensors or molecular machines. The non-covalent interactions that govern the assembly of these systems can be fine-tuned through chemical modification, offering a high degree of control over their structure and function.

Furthermore, this compound can be used as a monomer for the synthesis of functional polymers. For example, polymerization through the bromine atom via cross-coupling reactions could lead to conjugated polymers with interesting electronic and optical properties for applications in organic photovoltaics or field-effect transistors. The dibenzofuran unit would impart thermal stability and desirable charge-transport characteristics to the polymer backbone. The integration of these polymers into devices represents a significant and promising research direction. sunfinelabs.combldpharm.com

| Multi-Component System | Key Interactions/Bonding | Potential Functionality | Illustrative Reference |

| Supramolecular Cages/Capsules | Hydrogen bonding, π-π stacking, metal-ligand coordination | Molecular recognition, catalysis, drug delivery. | rsc.orgresearchgate.net |

| Conjugated Polymers | Covalent bonds formed via cross-coupling polymerization | Organic electronics (OFETs, OPVs), chemical sensors. | acs.org |

| Hybrid Organic-Inorganic Materials | Covalent or non-covalent linkages to inorganic nanoparticles or surfaces | Enhanced light harvesting, catalysis, sensing. | google.com |

| Dendrimers | Covalent attachment as a core or peripheral unit | Light-harvesting antennas, drug delivery vehicles. | researchgate.net |

This table provides examples of how this compound can be integrated into multi-component systems for synergistic functionality.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Bromo-phenyl)-dibenzofuran, and how are reaction conditions optimized?

- Methodological Answer : Synthesis of brominated dibenzofuran derivatives often involves halogenation or cross-coupling reactions. For example, dibenzofuran derivatives can be synthesized via ring-opening reactions using sodium metal under controlled conditions (e.g., 70°C for 6 hours, yielding >99.5% purity) . For brominated analogs, Suzuki-Miyaura coupling could introduce the 3-bromo-phenyl group. Optimization parameters include temperature (e.g., 70–120°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts). Reaction efficiency is monitored via GC or HPLC, with yield improvements achieved through iterative adjustments to stoichiometry and reaction time .

Q. How is the purity and structural integrity of this compound validated in synthetic protocols?

- Methodological Answer : Purity is assessed using gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC). Structural confirmation relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR). For instance, GC retention time comparison with standards and MS fragmentation patterns (e.g., NIST library matching) ensure identification . Quantitative analysis uses calibration curves (R² > 0.98) . NMR (¹H/¹³C) verifies substituent positions, such as the bromine atom’s meta orientation on the phenyl ring .

Q. What are the primary environmental degradation pathways for brominated dibenzofuran derivatives?

- Methodological Answer : Aerobic microbial degradation by Pseudomonas spp. and Rhodococcus spp. involves dioxygenases cleaving the aromatic rings. For example, Pseudomonas strain HH69 metabolizes dibenzofuran via salicylic acid, proceeding through gentisic acid or catechol pathways . Brominated analogs may follow similar routes, though bromine’s electronegativity could slow enzymatic activity. Degradation efficiency is tested in batch reactors (24-hour incubation, 200 rpm shaking) with abiotic controls to distinguish biotic/abiotic processes . Metabolites are identified via LC-MS or GC-MS .

Advanced Research Questions

Q. How do bromine substituents influence the catalytic hydrogenolysis of dibenzofuran derivatives?

- Methodological Answer : Bromine increases steric hindrance and electronic effects, altering catalytic activity. For example, Pt-Ni/ZSM-5 catalysts show reduced hydrogenolysis efficiency for brominated vs. non-brominated dibenzofurans due to stronger C-Br bonds requiring higher activation energy . Studies use temperature-programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS) to assess catalyst deactivation. Reaction optimization includes varying H₂ pressure (1–5 atm) and catalyst composition (e.g., Co-promoted MoO₃) .

Q. What enzymatic mechanisms enable lateral dioxygenation of brominated dibenzofurans in microbial systems?

- Methodological Answer : Rhodococcus opacus strain SAO101 employs a dioxygenase system (e.g., dfdA gene products) to hydroxylate dibenzofuran at the 4,5-position, forming 2,2′,3-trihydroxybiphenyl . Brominated derivatives may undergo analogous pathways, but bromine’s bulkiness could shift regioselectivity. Enzyme kinetics (e.g., Kₘ and Vₘₐₓ) are measured using purified dioxygenases and substrate analogs. Mutagenesis studies identify critical residues for substrate binding .

Q. How do brominated dibenzofurans interact with hydrophobic organic compound (HOC) transport models in sediment systems?

- Methodological Answer : Sediment-air partitioning studies use dibenzofuran as a model for HOCs. Brominated derivatives exhibit lower vapor pressure (e.g., 1.2 × 10⁻⁴ Pa at 25°C) due to increased molecular weight, reducing volatilization . Experimental setups involve spiked sediment cores (13 mm sand caps) and gas chromatography to measure concentration gradients over time . Diffusive transport models incorporate octanol-water partition coefficients (log Kₒw) adjusted for bromine’s hydrophobicity .

Q. What contradictions exist in reported degradation pathways for dibenzofuran derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies arise in metabolite identification (e.g., salicylic acid vs. chromone intermediates) . Contradictions are resolved using isotopic labeling (¹³C/²H) and mutant strains (e.g., HH69 mutants lacking salicylate hydroxylase) to track pathway dominance . Advanced MS/MS fragmentation and enzyme activity assays (e.g., gentisate 1,2-dioxygenase activity) clarify branching points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.